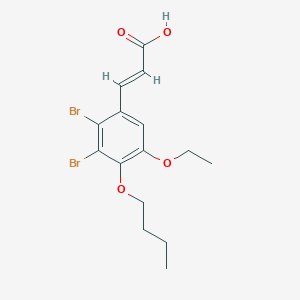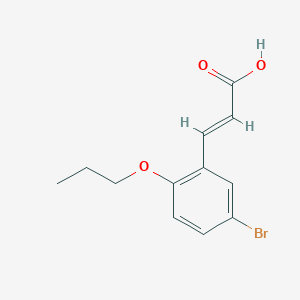![molecular formula C17H13N3OS3 B10878288 1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B10878288.png)
1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE is a complex organic compound that features a unique structure combining benzothiazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and benzimidazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism by which 1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE exerts its effects is complex and involves multiple molecular targets and pathways. The benzothiazole and benzimidazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: This compound shares the benzothiazole core but lacks the benzimidazole moiety and sulfanyl linkage.
3-(2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL)PROPANAL THIOSEMICARBAZONE: This compound has a similar benzothiazole structure but differs in its functional groups and overall molecular architecture.
Uniqueness
1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE is unique due to its combination of benzothiazole and benzimidazole moieties linked by a sulfanyl group. This structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H13N3OS3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-[2-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C17H13N3OS3/c1-11(21)20-13-7-3-2-6-12(13)18-16(20)23-10-19-14-8-4-5-9-15(14)24-17(19)22/h2-9H,10H2,1H3 |
InChI Key |
XHOLWHZNVMHCME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCN3C4=CC=CC=C4SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10878211.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B10878212.png)
![1-{2-nitro-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-1H-benzotriazole](/img/structure/B10878220.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878222.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10878236.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878242.png)
![5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid](/img/structure/B10878251.png)
![Bis[2-(4-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide](/img/structure/B10878253.png)

![2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate](/img/structure/B10878256.png)

![methyl 2-chloro-5-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)benzoate](/img/structure/B10878259.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10878282.png)
